molecular formula C8H10N2O3 B13183533 2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid

2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13183533
M. Wt: 182.18 g/mol
InChI Key: IZFZZRCXSLNPPU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents and reagents is optimized to ensure minimal environmental impact and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes and reach intracellular targets. Once inside the cell, it can interact with nucleic acids or proteins, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-5-methylpyrimidine: Lacks the carboxylic acid group but shares similar structural features.

    5-Methylpyrimidine-4-carboxylic acid: Lacks the methoxymethyl group but has similar reactivity.

    2-Methoxymethylpyrimidine-4-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

2-(Methoxymethyl)-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(methoxymethyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-5-3-9-6(4-13-2)10-7(5)8(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

IZFZZRCXSLNPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)COC

Origin of Product

United States

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